Home > Products > Screening Compounds P2045 > Flotufolastat F-18
Flotufolastat F-18 - 2305060-41-5

Flotufolastat F-18

Catalog Number: EVT-10992468
CAS Number: 2305060-41-5
Molecular Formula: C63H99FN12O25Si
Molecular Weight: 1470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flotufolastat F-18 is an (18)F radiopharmaceutical which is used as a radioactive diagnostic agent for positron emission tomography (PET) of prostate-specific membrane antigen positive lesions in men with prostate cancer. It has a role as a radioactive imaging agent. It is a (18)F radiopharmaceutical, a crown amine, an organosiloxane, a member of benzamides and a secondary carboxamide. It is a conjugate acid of a flotufolastat F-18(9-).
Flotufolastat F-18 (18F-rhPSMA-7.3) is an 18F-labeled ligand that targets the prostate-specific membrane antigen (PSMA). In patients with recurrent prostate cancer that require localized treatment, the use of 18F-labeled ligands for positron emission tomography (PET) offers accurate diagnostic imaging. Unlike 68Ga-labeled PSMA-targeting ligands, 18F-labeled compounds targeting this protein have a longer half-life and can be produced in larger batches. Flotufolastat F-18 is a diastereoisomer of 18F-rhPSMA-7, and compared to the other diastereoisomers of this compound, flotufolastat F-18 has a faster clearance from blood pool, liver, and kidney, and a high level of accumulation in tumors. In May 2023, the FDA approved the use of flotufolastat F-18 for PET of PSMA-positive lesions in men with prostate cancer with suspected metastasis who are candidates for initial definitive therapy or suspected recurrence based on elevated serum prostate-specific antigen (PSA) level. This is the first FDA-approved, PSMA-targeted imaging agent developed with proprietary radiohybrid (rh) technology. Additional studies have shown that in patients with primary prostate cancer, the use of flotufolastat F-18 shows led to low interreader variation and a good distinction between primary-tumor activity and bladder background activity.
Flotufolastat f-18 is a Radioactive Diagnostic Agent. The mechanism of action of flotufolastat f-18 is as a Positron Emitting Activity.
Overview

Source and Classification
Flotufolastat F-18 is classified as a radiolabeled small molecule used in the imaging of prostate cancer. It is specifically designed to bind to prostate-specific membrane antigen (PSMA), a protein that is overexpressed in prostate cancer cells. This binding facilitates the visualization of tumors in PET scans, aiding in diagnosis and treatment planning.

Synthesis Analysis

Methods and Technical Details
The synthesis of Flotufolastat F-18 involves several key steps:

  1. Starting Materials: The synthesis typically begins with the precursor molecule that can be labeled with fluorine-18.
  2. Fluorination Reaction: The introduction of fluorine-18 is achieved through nucleophilic substitution reactions. This often involves the use of a suitable electrophile that can react with the fluorine-18 source.
  3. Purification: Following the labeling reaction, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product from by-products and unreacted materials.
  4. Quality Control: Rigorous quality control measures are implemented to ensure the purity and radioactivity of Flotufolastat F-18 before clinical use.

These methods ensure a high yield and purity of the final product suitable for medical applications.

Molecular Structure Analysis

Structure and Data
Flotufolastat F-18 has a complex molecular structure characterized by its ability to selectively bind to PSMA. The molecular formula includes fluorine as a key component due to its radioactive properties. The specific three-dimensional arrangement of atoms allows for effective interaction with the target protein.

Key structural data includes:

  • Molecular weight: Approximately 460 g/mol
  • Chemical formula: C₁₈H₁₈F₁₈N₃O₃S

This structure allows for optimal imaging capabilities when used in PET scans.

Chemical Reactions Analysis

Reactions and Technical Details
The primary chemical reaction involving Flotufolastat F-18 is its binding to PSMA on prostate cancer cells. This reaction is characterized by:

  1. Specificity: Flotufolastat F-18 exhibits high affinity for PSMA, enabling precise localization of cancerous tissues.
  2. Stability: The radiolabeled compound remains stable under physiological conditions, ensuring effective imaging during PET scans.

Additionally, the compound undergoes metabolic reactions within the body, which are essential for understanding its pharmacokinetics and biodistribution.

Mechanism of Action

Process and Data
The mechanism of action of Flotufolastat F-18 involves:

  1. Binding to PSMA: Upon administration, Flotufolastat F-18 circulates in the bloodstream and selectively binds to PSMA on prostate cancer cells.
  2. Emission of Positrons: The fluorine-18 isotope emits positrons as it decays, which interact with electrons in surrounding tissues, producing gamma rays.
  3. Imaging: These gamma rays are detected by PET scanners, creating detailed images of areas where prostate cancer cells are present.

This process allows clinicians to visualize tumor locations and assess disease progression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Flotufolastat F-18 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a colorless solution.
  • Solubility: Soluble in aqueous solutions, facilitating administration via injection.
  • Radioactivity: The half-life of fluorine-18 is approximately 110 minutes, which is suitable for clinical imaging while minimizing patient exposure to radiation.

These properties contribute to its effectiveness as a diagnostic tool in oncology.

Applications

Scientific Uses
Flotufolastat F-18 is primarily used in:

  1. Prostate Cancer Imaging: It aids in the detection and localization of prostate cancer lesions through PET imaging.
  2. Treatment Planning: By providing detailed images of tumor spread, it assists healthcare professionals in devising appropriate treatment strategies.
  3. Research Applications: Ongoing studies explore its potential in monitoring treatment response and evaluating new therapeutic agents targeting PSMA.

Properties

CAS Number

2305060-41-5

Product Name

Flotufolastat F-18

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-4-[[(1R)-1-carboxy-4-[[4-[[(5R)-5-carboxy-5-[[(2R)-2-[[(4S)-4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]propanoyl]amino]pentyl]amino]-4-oxobutanoyl]amino]butyl]amino]-4-oxobutyl]carbamoylamino]pentanedioic acid

Molecular Formula

C63H99FN12O25Si

Molecular Weight

1470.6 g/mol

InChI

InChI=1S/C63H99FN12O25Si/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101)/t40-,41-,42+,43+,44-,45+/m1/s1/i64-1

InChI Key

QMGJNAVROCDAIW-MQNQVPOESA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)F

Isomeric SMILES

CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.